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molecular formula C7H10N2O2S B1590253 Ethyl 5-amino-2-methylthiazole-4-carboxylate CAS No. 31785-05-4

Ethyl 5-amino-2-methylthiazole-4-carboxylate

Cat. No. B1590253
M. Wt: 186.23 g/mol
InChI Key: HNDBOQZBZYRXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384934B2

Procedure details

Add acetoamidocyanoacetate (1000 g, 5.88 mol) to a 22 L 3-necked RB flask equipped with reflux condenser, thermometer, mechanical stirrer then add toluene (12L). Add to this suspension at RT Lawesson's reagent (1187 g, 2.93 mol). Stir the resulting yellow slurry at 70° C. for 16 h, cool to RT. Pour the top yellow solution away from the gummy material on the bottom of the flask into a separation funnel. Add 1N HCl solution (2.5L) and TBEA (2.5L) and stir the mixture. After 15 min., combine the bi-phase solution was into the toluene solution in the funnel. Gummy material maybe left in the flask. Repeat the above procedure again. Separate the aqueous and wash the combine organic solution with 1N HCl (2×2.5L). Separate the organic layer and combine the aqueous and basify with 2N KOH solution. Add ethyl acetate (3×4L) and extract the product. Combine the organic layer, dry over anhydrous sodium sulfate, and evaporate to give 552 g as a pale yellow solid. Dissolve the remaining gummy in methanol (1L) and evaporate to dryness. Add MTBE (2.5L) and 1N HCl (4 L) and stir the mixture. After 15 min., separate the organic layer and basify the aqueous with 2N KOH solution Extract the product with ethyl acetate (2×2L). Combine the organic layers and dry over anhydrous sodium sulfate and evaporate to give 165 g as a pale yellow solid. (Total: 717 g, 65%). Mass spectrum (m/e): 187(M+1); 1HNMR(300 MHz, DMSO-d6, ppm): δ 1.21(t, 3H), 2.38(s, 3H), 4.21(q, 2H), 7.21(bs, 2H). 13CNMR(75 MHz, DMSO, ppm): δ 15.1, 19.2, 59.8, 119.3, 145.6, 161.7, 164.1. Formula: C7H10N2O2S.
Name
acetoamidocyanoacetate
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1187 g
Type
reactant
Reaction Step Three
Name
Quantity
2.5 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]([C:9]#[N:10])[C:6]([O-:8])=[O:7])(=O)[CH3:2].[C:11]1([CH3:17])C=CC=CC=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:27])=CC=1.Cl>CO>[CH2:11]([O:8][C:6]([C:5]1[N:4]=[C:1]([CH3:2])[S:27][C:9]=1[NH2:10])=[O:7])[CH3:17]

Inputs

Step One
Name
acetoamidocyanoacetate
Quantity
1000 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)[O-])C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
1187 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Step Four
Name
Quantity
2.5 L
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
Stir the resulting yellow slurry at 70° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
cool to RT
ADDITION
Type
ADDITION
Details
Pour the top yellow solution away from the gummy material on the bottom of the flask into a separation funnel
STIRRING
Type
STIRRING
Details
stir the mixture
WAIT
Type
WAIT
Details
After 15 min.
Duration
15 min
WAIT
Type
WAIT
Details
Gummy material maybe left in the flask
CUSTOM
Type
CUSTOM
Details
Separate the aqueous and
WASH
Type
WASH
Details
wash the combine organic solution with 1N HCl (2×2.5L)
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
EXTRACTION
Type
EXTRACTION
Details
Add ethyl acetate (3×4L) and extract the product
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layer, dry over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
to give 552 g as a pale yellow solid
CUSTOM
Type
CUSTOM
Details
evaporate to dryness
STIRRING
Type
STIRRING
Details
Add MTBE (2.5L) and 1N HCl (4 L) and stir the mixture
WAIT
Type
WAIT
Details
After 15 min.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
separate the organic layer
EXTRACTION
Type
EXTRACTION
Details
Extract the product with ethyl acetate (2×2L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine the organic layers and dry over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
to give 165 g as a pale yellow solid

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)OC(=O)C=1N=C(SC1N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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